tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate
Description
tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate is a carbamate-protected amine derivative featuring a difluoroethylamino-propyl backbone. The difluoroethyl group introduces unique electronic and steric effects, influencing physicochemical properties and biological activity compared to non-fluorinated or differently substituted analogs .
Properties
Molecular Formula |
C10H20F2N2O2 |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,2-difluoroethylamino)propyl]carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-7(13-6-8(11)12)5-14-9(15)16-10(2,3)4/h7-8,13H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
NAZNPXDHDQWLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NCC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and a suitable propylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The difluoroethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Structural and Spectral Features
Infrared (IR) Spectroscopy:
Key Observations :
- The target compound’s IR spectrum would uniquely exhibit C-F stretching vibrations (1100–1300 cm⁻¹), absent in non-fluorinated analogs .
- Carbamate C=O peaks (~1680–1700 cm⁻¹) are consistent across analogs .
Nuclear Magnetic Resonance (NMR):
Key Observations :
- The difluoroethyl group in the target compound would split neighboring proton signals (e.g., CH₂CF₂) due to fluorine coupling, a feature absent in aminoethyl or azidoethyl analogs .
- Quinone-containing analogs show distinct aromatic carbon signals (~120–179 ppm) .
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
Key Observations :
- Fluorine’s electronegativity may weaken classical hydrogen bonds but enhance hydrophobic interactions, altering solubility and crystallinity compared to analogs .
Biological Activity
tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate is a synthetic compound with significant potential in biological and medicinal chemistry. With the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol, this compound has been studied for its enzyme inhibition properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine under controlled conditions. The presence of the difluoroethyl group enhances its reactivity, making it a useful building block in various chemical reactions including nucleophilic substitutions and hydrolysis.
Biological Activity
The biological activity of this compound is primarily linked to its ability to form stable carbamate derivatives. These derivatives can interact with various biological molecules, leading to enzyme inhibition and protein modification.
The mechanism by which this compound exerts its effects involves the formation of stable carbamate derivatives with enzyme active sites. This interaction can lead to:
- Enzyme Inhibition : By modifying the active site of enzymes, the compound can effectively inhibit their function.
- Protein Modification : The stable carbamate formation allows for potential modifications in protein structure and function.
Case Studies
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies showed that it effectively inhibited certain serine hydrolases, which play crucial roles in various physiological processes .
- Therapeutic Applications : Ongoing research is investigating its potential as a prodrug or enzyme inhibitor in treating diseases characterized by uncontrolled cell growth or inflammation. Its unique chemical structure allows it to target specific pathways effectively .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| tert-Butyl carbamate | Moderate enzyme inhibition | Lacks difluoroethyl group | |
| tert-Butyl (2,2,2-trifluoroacetyl)carbamate | Variable enzyme inhibition | Contains trifluoroacetyl group | |
| This compound | Strong enzyme inhibition | Presence of difluoroethyl enhances reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
